

# An In-Depth Technical Guide to Dimethyl Pimelate (CAS 1732-08-7)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dimethyl pimelate** (CAS 1732-08-7), the dimethyl ester of heptanedioic acid, is a versatile chemical intermediate with significant applications in the pharmaceutical, fragrance, and polymer industries. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. The information is presented in a structured format to serve as a practical resource for laboratory and development settings.

## **Chemical and Physical Properties**

**Dimethyl pimelate** is a clear, colorless to slightly yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.



Property	Value	Reference(s)
CAS Number	1732-08-7	
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>4</sub>	
Molecular Weight	188.22 g/mol	
Melting Point	-21 °C	[3]
Boiling Point	121-122 °C at 11 mmHg	[3]
Density	1.041 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.431	[3]
Flash Point	>110 °C (>230 °F)	[3]
Solubility	Soluble in ethanol, benzene, ether. Slightly soluble in water.	[3]
Appearance	Clear colorless to slightly yellow liquid	[1][2]
InChI Key	SHWINQXIGSEZAP- UHFFFAOYSA-N	
SMILES	COC(=0)CCCCCC(=0)OC	

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and quality control of **Dimethyl pimelate**. Below are the key spectroscopic data.

## Infrared (IR) Spectroscopy

The IR spectrum of **Dimethyl pimelate** is characterized by the strong carbonyl (C=O) stretch of the ester functional groups.



Frequency (cm <sup>-1</sup> )	Assignment
~1735	C=O stretch (ester)
~1170	C-O stretch (ester)
2850-2950	C-H stretch (alkane)

The IR spectrum for **Dimethyl pimelate** is available on the NIST WebBook.[4]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the molecular structure of **Dimethyl pimelate**. The spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>).[5]

#### <sup>1</sup>H NMR (Proton NMR)[5]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.67	S	6Н	-OCH₃
~2.30	t	4H	-CH <sub>2</sub> -C=O
~1.63	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -C=O
~1.35	m	2H	-CH2-CH2-CH2-

#### <sup>13</sup>C NMR (Carbon-13 NMR)[5]

Chemical Shift (ppm)	Assignment
~174.1	C=O
~51.5	-OCH₃
~34.0	-CH <sub>2</sub> -C=O
~28.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~24.8	-CH <sub>2</sub> -CH <sub>2</sub> -C=O



Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. Detailed spectra are available in databases such as ChemicalBook and the Spectral Database for Organic Compounds (SDBS).[1][5]

## **Synthesis Protocols**

**Dimethyl pimelate** can be synthesized through various methods. Two common laboratory-scale protocols are detailed below.

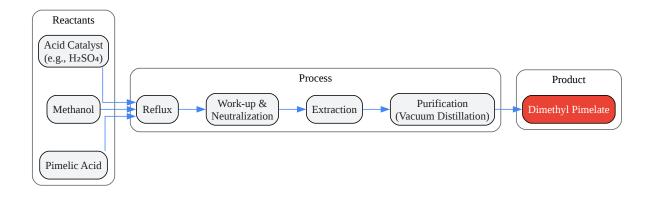
#### **Fischer Esterification of Pimelic Acid**

This is a classic method involving the acid-catalyzed esterification of pimelic acid with methanol.

#### Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pimelic acid, an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
- Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Dimethyl pimelate**.
- Final Purification: Purify the crude product by vacuum distillation to yield pure **Dimethyl** pimelate.





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Fig. 1: Fischer Esterification Workflow for **Dimethyl Pimelate** Synthesis.

## **Synthesis from Cyclohexanone and Dimethyl Carbonate**

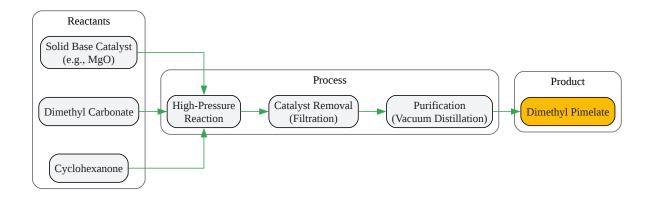
A more modern approach involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a solid base catalyst.

#### Experimental Protocol:

- Reaction Setup: In a high-pressure reactor, combine cyclohexanone, dimethyl carbonate, and a solid base catalyst (e.g., MgO).
- Reaction: Heat the mixture under pressure to the desired reaction temperature and stir for a specified time.
- Catalyst Removal: After the reaction, cool the mixture and separate the solid catalyst by filtration.
- Product Isolation: The liquid phase contains the product, Dimethyl pimelate, along with any
  unreacted starting materials and byproducts.



 Purification: Purify the liquid phase by fractional distillation under reduced pressure to isolate the pure **Dimethyl pimelate**.



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Fig. 2: Synthesis Workflow from Cyclohexanone and Dimethyl Carbonate.

## **Applications in Research and Development**

**Dimethyl pimelate** serves as a valuable building block in various synthetic applications.

- Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for drug discovery and development.[2]
- Polymer Chemistry: As a difunctional ester, it can be used as a monomer in the production of polyesters and other polymers.[2]
- Fragrance and Flavor Industry: It possesses a mild, fruity odor and is utilized in the formulation of fragrances and as a flavoring agent.
- Lubricants: It finds application as a component in the formulation of lubricants.[3]



 Internal Standard: In analytical chemistry, it has been used as an internal standard for the analysis of phthalates and other compounds.[3]

## Safety and Handling

It is essential to follow standard laboratory safety procedures when handling **Dimethyl** pimelate.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

#### **Precautionary Statements:**

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information.

#### Conclusion

**Dimethyl pimelate** is a chemical compound with a well-defined property profile and a range of important applications. This technical guide provides essential data and protocols to support its



use in research, development, and commercial applications. The information presented herein, from its fundamental properties to its synthesis and safety, is intended to be a valuable resource for scientists and professionals in the chemical and pharmaceutical fields.

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